N,N,1-Trimethyl-1H-imidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,1-trimethylimidazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-8(2)6-7-4-5-9(6)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMHRFCCTJGGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Imidazole Derivatives in Heterocyclic Chemistry
Imidazole (B134444) and its derivatives are cornerstones of heterocyclic chemistry, prized for their versatile reactivity and broad utility. mdpi.combenthamdirect.comnih.gov First synthesized in 1858, the imidazole ring is a planar, aromatic system soluble in water and other polar solvents. mdpi.comnih.gov This fundamental heterocycle is a crucial component of many biologically essential molecules, including the amino acid histidine, the neurotransmitter histamine, and purine (B94841) bases in nucleic acids. mdpi.comnih.govisca.me
The significance of imidazole derivatives extends across various scientific domains:
Medicinal Chemistry: Imidazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govisca.meijpsjournal.comnih.govnih.gov The imidazole ring's ability to engage in various intermolecular interactions, such as hydrogen bonding and coordination with metal ions, makes it a privileged structure in drug design. mdpi.comnih.govnih.gov
Catalysis: Imidazole and its derivatives serve as effective catalysts in a range of organic transformations. mdpi.comacs.orgnih.gov The nitrogen atoms in the imidazole ring can act as both proton donors and acceptors, facilitating acid-base catalysis. nih.gov They are also employed as ligands in metal-catalyzed reactions. nih.govwikipedia.org
Materials Science: The unique electronic and structural properties of imidazole derivatives have led to their incorporation into various materials, including ionic liquids and functional polymers. mdpi.comwikipedia.org
The continuous development of synthetic methodologies for the functionalization of the imidazole ring further underscores its importance, enabling the creation of a vast chemical space for scientific exploration. mdpi.comnih.govnih.gov
Unique Attributes of Methylated Imidazole Scaffolds
Methylation of the imidazole (B134444) scaffold, as seen in N,N,1-Trimethyl-1H-imidazol-2-amine, imparts distinct characteristics that influence its chemical behavior and potential applications. The presence of methyl groups on the imidazole ring and its exocyclic amine can significantly alter its physical and chemical properties.
One of the key attributes of N-methylated imidazoles, such as 1-methylimidazole (B24206), is the prevention of tautomerism, which is possible in unsubstituted imidazole. wikipedia.org This structural fixation can lead to more predictable chemical behavior. Methylation can also impact the basicity of the imidazole ring. For instance, 1-methylimidazole is slightly more basic than imidazole. wikipedia.org
Furthermore, methylation can influence the molecule's steric and electronic properties, which in turn affects its reactivity and interaction with other molecules. These modifications are crucial in the design of catalysts and ligands, where fine-tuning of these properties is essential for optimal performance. acs.orgrsc.org For example, in the context of catalysis, the steric bulk of substituents on the imidazole ring can influence the stereoselectivity of a reaction. acs.org
The introduction of methyl groups can also alter the solubility and other physical properties of the compound. For instance, 1-methylimidazole has a significantly lower melting point than imidazole, making it a useful solvent. wikipedia.org
Coordination Chemistry and Ligand Applications
N,N,1-Trimethyl-1H-imidazol-2-amine as a Ligand Motif
This compound belongs to the broader class of imidazole-containing ligands, which are of significant interest in coordination chemistry. The imidazole (B134444) core is a key structural element in many biologically relevant molecules and provides a versatile platform for designing ligands with specific electronic and steric properties. The nitrogen atoms in the imidazole ring, particularly the sp2-hybridized nitrogen, are effective donor sites for coordination to metal ions.
The derivatization of the basic imidazole structure, as seen in this compound, allows for the fine-tuning of its ligand properties. The presence of methyl groups on the exocyclic amine and the imidazole ring influences the ligand's steric bulk and electron-donating ability. These features are crucial in determining the geometry and stability of the resulting metal complexes. Imidazole-based ligands are integral to the synthesis of new compounds and are used as directing groups in transition metal-catalyzed reactions and as N-heterocyclic carbene (NHC) ligands in homogeneous catalysis. nih.gov
Coordination Modes and Metal-Nitrogen Bonding
The coordination of this compound to metal centers is primarily through its nitrogen atoms. The specific mode of coordination and the nature of the metal-nitrogen bonds are influenced by several factors, including the metal ion's identity, the presence of other ligands, and the reaction conditions.
Bidentate and Multidentate Ligand Architectures
While this compound itself is a monodentate or potentially bidentate ligand, it serves as a crucial building block for constructing more complex bidentate and multidentate ligand architectures. nih.gov By incorporating this motif into larger molecular frameworks, ligands with multiple donor sites can be synthesized. These multidentate ligands are capable of forming stable chelate rings with metal ions, enhancing the thermodynamic stability of the resulting complexes.
For instance, imidazole-based N,N-bidentate ligands have been shown to be effective in manganese-catalyzed reactions. rsc.org The design of such ligands is a key aspect of developing efficient catalytic systems. The ability to create varied ligand architectures, from simple bidentate to more complex hexadentate systems, showcases the versatility of the imidazole scaffold in coordination chemistry. nih.gov
Role of Methyl Substitutions on Ligand Properties
The methyl groups in this compound play a significant role in modulating its properties as a ligand. The N-methyl group on the imidazole ring and the two methyl groups on the exocyclic amine introduce steric hindrance around the coordinating nitrogen atoms. This steric bulk can influence the coordination number and geometry of the metal complex, potentially favoring the formation of specific isomers or preventing the coordination of multiple bulky ligands.
From an electronic perspective, the methyl groups are electron-donating. This inductive effect increases the electron density on the nitrogen donor atoms, making the ligand a stronger Lewis base. The enhanced electron-donating ability can lead to stronger metal-ligand bonds and influence the electronic properties of the metal center, which is particularly important in the context of catalysis. Studies on related imidazole complexes have shown that the nature of substituents on the imidazole ring can significantly affect the photochemical and photophysical properties of the resulting metal complexes. nih.gov
Formation of Transition Metal Complexes
This compound and its derivatives readily form complexes with a wide range of transition metals. The rich coordination chemistry of imidazole-based ligands has been extensively studied, leading to the synthesis of numerous metal complexes with interesting structural and reactive properties. mdpi.com
Chelating Properties with Various Metal Ions
Ligands derived from the this compound framework exhibit versatile chelating properties, forming stable complexes with a variety of divalent and other transition metal ions. The specific coordination environment is dependent on the metal ion and the ligand architecture.
Below is a table summarizing the coordination of related imidazole-based ligands with various metal ions:
Ancillary Ligand Applications in Homogeneous Catalysis
The unique electronic and steric properties of this compound and its derivatives make them valuable ancillary or "spectator" ligands in homogeneous catalysis. In this role, the ligand coordinates to the metal center, but does not directly participate in the catalytic reaction. Instead, it modulates the reactivity of the metal center, influencing the efficiency, selectivity, and stability of the catalyst.
The imidazole core is a key component in the structure of N-heterocyclic carbene (NHC) ligands, which have found widespread use in homogeneous catalysis. nih.gov The strong σ-donating ability of NHCs helps to stabilize the metal center and promote catalytic activity. While this compound is not an NHC itself, its imidazole framework is a foundational element for the synthesis of such catalytically important ligands. The development of novel imidazole-based ligands continues to be an active area of research, with the aim of creating more efficient and selective catalysts for a variety of organic transformations. nih.gov
Compound Names Table
Catalytic Applications of N,n,1 Trimethyl 1h Imidazol 2 Amine Derived Systems
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes are a significant class of organocatalysts and ligands for transition metals. They are typically generated from corresponding imidazolium (B1220033) or other azolium salts.
Role of Imidazolium Salts as Precursors to NHCs
Imidazolium salts are the most common and stable precursors to NHC carbenes. The process involves the deprotonation of the imidazolium salt, often in situ, to generate the highly reactive carbene species which can then be used in a catalytic cycle. While numerous imidazolium salts with various substituents (such as mesityl or diisopropylphenyl groups) are widely studied and used as NHC precursors, there is no available literature describing the synthesis or use of an imidazolium salt derived from N,N,1-Trimethyl-1H-imidazol-2-amine for the purpose of generating an NHC catalyst.
Applications in C-N Cross-Coupling Reactions
NHC-metal complexes, particularly with palladium and nickel, are known to be effective catalysts for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals. However, a thorough search yielded no studies or reports where an NHC derived from this compound was employed as a ligand in such catalytic transformations.
Catalysis of Amine N-alkylation Reactions
The N-alkylation of amines using alcohols is an atom-economical method for which NHC-metal complexes, especially with iridium and ruthenium, have shown significant catalytic activity. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green alternative to traditional alkylation methods. Despite the extensive research in this area with other NHC ligands, no documentation was found on the application of an this compound-based NHC system in amine N-alkylation catalysis.
Catalysis of Transfer Hydrogenation Reactions
Transfer hydrogenation is a common method for the reduction of ketones, imines, and other unsaturated compounds, using a hydrogen donor like 2-propanol in the presence of a transition metal catalyst. NHC complexes of iridium and ruthenium are well-known catalysts for these reactions. The literature search did not identify any instances of this compound-derived NHCs being used to catalyze transfer hydrogenation reactions.
Imidazole-Metal Complex Catalysis
Beyond their role as NHC precursors, imidazole (B134444) derivatives can act as ligands for various metals, forming complexes that are catalytically active.
Copper-Based Catalytic Systems
Copper complexes with N-donor ligands, including imidazoles, are utilized in a wide array of catalytic reactions, such as azide-alkyne cycloadditions (click chemistry) and Chan-Lam coupling. An extensive search for copper complexes involving this compound as a ligand for catalytic purposes did not yield any results. The existing body of research focuses on other substituted imidazole and benzimidazole (B57391) ligands in copper catalysis.
Palladium-Based Catalytic Systems
Information unavailable in search results.
Mechanisms of Catalytic Action (e.g., Activation of Substrates, Nucleophilic Attack)
Information unavailable in search results.
Design Principles for Enhanced Catalytic Activity
Information unavailable in search results.
Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of their nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring protons. In derivatives of 1H-imidazole, characteristic signals for the imidazole (B134444) ring protons are typically observed. For instance, in some 2-(alkoxy(hetaryl)methyl)-1H-imidazole derivatives, singlets for the N-H proton appear in the range of 11.0–12.0 ppm, while the two protons on the imidazole double bond resonate between 6.5–7.0 ppm. mdpi.com The methyl groups attached to the nitrogen atoms would also show distinct signals. For comparison, in 1-methyl-4-nitro-1H-imidazole, the aromatic protons on the imidazole ring appear at 7.76 ppm and 7.42 ppm, while the N-CH₃ protons are found at 3.82 ppm. arabjchem.org The specific chemical shifts and coupling constants for N,N,1-Trimethyl-1H-imidazol-2-amine would be influenced by the electron-donating nature of the dimethylamino group.
Table 1: Representative ¹H NMR Chemical Shifts for Imidazole Derivatives
| Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole N-H | 11.0 - 12.0 | Singlet |
| Imidazole C-H | 6.5 - 7.0 | Singlet |
| N-CH₃ | ~3.82 | Singlet |
Note: This table is illustrative and based on related imidazole compounds. Actual values for this compound may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to determine the types of carbon atoms in a molecule. In imidazole derivatives, the carbon atoms of the imidazole ring and the substituent groups give rise to characteristic signals. For example, the ¹³C NMR spectrum of N,N-dimethylmethanamine (trimethylamine) shows a single peak, indicating that all three carbon atoms are chemically equivalent due to the molecule's symmetry. docbrown.info For this compound, separate signals would be expected for the three distinct types of methyl carbons (two on the exocyclic nitrogen and one on the ring nitrogen) and for the carbon atoms of the imidazole ring. The chemical shifts of the ring carbons would be particularly informative about the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
|---|---|
| Imidazole C2 | 150 - 160 |
| Imidazole C4/C5 | 115 - 130 |
| N-CH₃ (ring) | 30 - 40 |
| N(CH₃)₂ (exocyclic) | 40 - 50 |
Note: These are estimated ranges based on known substituent effects on imidazole rings.
While ¹H and ¹³C NMR are most common, NMR of other nuclei can provide further structural details. Nitrogen-15 (¹⁵N) NMR, for instance, could directly probe the electronic environment of the three nitrogen atoms in this compound, distinguishing the ring nitrogens from the exocyclic amino nitrogen. This technique is particularly useful for studying the coordination of imidazole-containing ligands to metal ions, such as in zinc complexes where the coordination of imidazole groups can be observed. nih.gov
NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, can be used to study the preferred conformation of molecules in solution. For imidazole derivatives, these studies can reveal the spatial relationships between different parts of the molecule. For instance, in some 1,2-diaryl-3-methylimidazolidines, a preferential conformation with a transoid orientation of substituents has been observed. researchgate.net For this compound, NOE experiments could elucidate the rotational barriers and preferred orientation of the N,N-dimethylamino group relative to the imidazole ring.
Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to predict NMR spectra. nih.gov By calculating the magnetic shielding of each nucleus, a theoretical spectrum can be generated and compared with the experimental one. This comparison can aid in the definitive assignment of complex spectra and provide confidence in the proposed structure. niscpr.res.inresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such calculations. nih.govniscpr.res.in For this compound, DFT calculations could help to accurately assign the signals of the closely spaced methyl groups and the imidazole ring protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For imidazole derivatives, the mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For example, in the electron ionization mass spectrum of 1-methyl-4-nitro-1H-imidazole, important peaks appear at m/z = 127 (molecular ion), 111, 97, 81, and 54, corresponding to the loss of a single electron, an oxygen atom, a nitro group, and a nitro group plus hydrogen cyanide, respectively. arabjchem.org The fragmentation pattern of this compound would be expected to show characteristic losses of methyl groups and fragments of the imidazole ring.
High-Resolution ESI-MS and MALDI-TOF for Molecular Ion Verification
Fragmentation Pattern Analysis for Structural Details
Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. The fragmentation of aliphatic amines often involves cleavage at the α-carbon to the nitrogen atom, which helps in distinguishing between primary, secondary, and tertiary amines. libretexts.org In the case of this compound, a tertiary amine, characteristic fragmentation pathways would be expected. A study on the fragmentation of trimethyl and triethyl amines using TOF-SIMS revealed distinct fragmented peaks for these tertiary alkyl amines. researchgate.net The fragmentation of cyclic amines can also provide structural information. miamioh.edu Analysis of related compounds, such as ketamine analogues, has shown that the loss of specific groups and rearrangement reactions are characteristic fragmentation pathways that can be used for rapid screening and structural identification. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. wisc.edu For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features. The presence of C-H bonds in the methyl groups and the imidazole ring would result in stretching vibrations typically observed in the 2800-3000 cm⁻¹ region. lumenlearning.com The C=N and C-N stretching vibrations within the imidazole ring would also produce characteristic peaks. researchgate.net Since this compound is a tertiary amine, it will not exhibit the N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ range. pressbooks.pubwpmucdn.comyoutube.com The absence of a strong, broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl groups. pressbooks.pub
Table 1: Expected IR Absorption Ranges for this compound Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretch | 2850-2960 |
| C-H (Aromatic-like) | Stretch | 3000-3100 |
| C=N | Stretch | ~1600 |
| C-N | Stretch | 1020-1250 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound was not found, studies on related imidazole derivatives offer significant insights into what can be expected. researchgate.netmdpi.commdpi.com
The process of crystal structure refinement involves optimizing the atomic coordinates and displacement parameters to best fit the experimental X-ray diffraction data. The results are often visualized using thermal ellipsoid plots, such as those generated by the Oak Ridge Thermal-Ellipsoid Plot Program (ORTEP). wikipedia.orgresearchgate.net In these plots, the atoms are represented by ellipsoids, the size and shape of which indicate the thermal motion of the atoms. wikipedia.orgucl.ac.uk A typical representation shows the ellipsoids at a 50% probability level. researchgate.net The refinement process provides the final, accurate molecular geometry.
Detailed analysis of the geometric parameters from a crystal structure provides a deep understanding of the molecule's conformation. nih.gov For this compound, key parameters would include the bond lengths and angles within the imidazole ring and the geometry around the exocyclic nitrogen atom. In related protonated 2-methylimidazole (B133640) structures, the C-C bond distances in the ring are around 1.345 Å and 1.481 Å, while the N-C distances range from 1.327 Å to 1.377 Å. nih.gov The C-N-C bond angles in trimethylamine (B31210) are approximately 108°, close to the ideal tetrahedral angle, and the C-N bond length is about 147 pm. libretexts.org The dihedral angle between the imidazole ring and any substituent groups would also be a critical parameter, as seen in other complex imidazole-containing structures. nih.gov
Table 2: Representative Bond Lengths and Angles in Imidazole Derivatives
| Bond/Angle | Typical Value | Reference Compound |
| C-C (ring) | 1.345(3) Å, 1.481(3) Å | 2-methyl-1H-imidazol-3-ium |
| N-C (ring) | 1.327(2) - 1.377(2) Å | 2-methyl-1H-imidazol-3-ium |
| C-N-C (amine) | 108° | Trimethylamine |
| C-N (amine) | 147 pm | Trimethylamine |
Although this compound itself lacks a hydrogen bond donor, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. nih.gov In the presence of suitable donors, such as solvent molecules or co-crystallized species with N-H or O-H groups, it could participate in hydrogen bonding networks. researchgate.net For instance, in the crystal structure of a related compound, hydrogen bonding interactions between coordinated water molecules and carboxylate oxygen atoms were observed. researchgate.net The formation of N-H···O and C-H···O hydrogen bonds can create extensive three-dimensional networks. nih.gov The study of hydrogen bonding is crucial as it dictates the crystal packing and can influence the physical properties of the solid. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant metal complexes)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a crucial technique for studying metal complexes containing unpaired electrons. For complexes involving this compound, particularly with paramagnetic metal ions like copper(II), EPR provides detailed information about the electronic structure and the local coordination environment of the metal center. nih.govnih.gov
In the case of Cu(II) complexes (a d⁹ ion with spin S = 1/2), the interaction of the unpaired electron with the nuclear spin of the copper atom (I = 3/2) results in characteristic hyperfine splitting patterns. ethz.ch The EPR spectra of these complexes, especially in frozen solutions or powdered form, often exhibit axial or rhombic symmetry, which helps in deducing the geometry of the complex. researchgate.net
For instance, a typical powder EPR spectrum for an axially elongated copper(II) complex will show distinct features corresponding to the parallel (g∥) and perpendicular (g⊥) components of the g-tensor. ethz.ch The relationship between these values (e.g., g∥ > g⊥) indicates the nature of the ground state and the distortion from ideal octahedral or tetrahedral geometry. ethz.chresearchgate.net Specifically, a g∥ > g⊥ > 2.0023 relationship is characteristic of a d(x²-y²) ground state, which is common for tetragonally elongated octahedral or square-planar Cu(II) geometries. researchgate.net
The hyperfine coupling constants (A∥ and A⊥) provide further insight into the covalency of the metal-ligand bonds. The magnitude of A∥, in particular, is sensitive to the nature of the ligands coordinated to the copper ion. ethz.ch Studies on various copper(II) complexes with imidazole-based ligands have shown that the coordination environment, including the number and type of ligands, significantly influences the EPR parameters. nih.govresearchgate.net Theoretical calculations are often employed alongside experimental data to refine the interpretation of the spectra and confirm the structural assignments. nih.gov
Table 1: Representative EPR Parameters for Cu(II)-Imidazole Complexes
| Complex Type | g∥ | g⊥ | A∥ (G) | Geometry Indication |
| Tetragonal Cu(II) Complex | > 2.2 | ~2.05-2.07 | 150-200 | Elongated Octahedral / Square Planar |
| Rhombic Cu(II) Complex | gₓ ≠ gᵧ ≠ gₑ | Distorted Octahedral |
Note: The values presented are typical ranges for Cu(II) complexes with N-donor ligands and can vary based on the specific coordination sphere. ethz.chresearchgate.net
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique used to investigate the electronic transitions within transition metal complexes. fiveable.me For complexes of this compound, UV-Vis spectra reveal important information about the d-orbital splitting, complex geometry, and metal-ligand interactions. researchgate.netfiveable.me
The spectra of transition metal complexes typically show two main types of electronic transitions: d-d transitions and charge-transfer (CT) transitions. illinois.edu
d-d Transitions: These transitions occur between the d-orbitals of the metal center, which are split in energy by the ligand field. fiveable.me For a copper(II) complex in an octahedral or distorted octahedral environment, a broad, low-intensity absorption band is typically observed in the visible region. researchgate.netillinois.edu The energy of this band corresponds to the crystal field splitting energy (Δo or 10Dq) and is a direct measure of the ligand field strength. The position, shape, and intensity of these bands are highly dependent on the coordination geometry around the metal ion. For example, the spectra can help distinguish between octahedral, tetrahedral, and square-planar arrangements. fiveable.menih.gov
Charge-Transfer (CT) Transitions: These are generally much more intense (larger molar absorptivity, ε) than d-d transitions and usually occur in the ultraviolet region, though they can tail into the visible range. illinois.edu They involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). In complexes with this compound, LMCT bands arising from the imidazole nitrogen to the metal center are expected. researchgate.netscispace.com The energy of these CT bands provides information about the redox properties of both the metal and the ligand.
Studies on various copper(II) complexes with imidazole derivatives show characteristic LMCT bands for the Cu-N(imidazole) and Cu-Cl (if present) coordination bonds. researchgate.net The analysis of these spectra, often supported by computational studies, allows for the assignment of specific electronic transitions. researchgate.net
Table 2: Typical UV-Vis Absorption Data for Copper(II)-Imidazole Complexes
| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| d-d Transitions | 600 - 900 | < 100 | ²E₉ → ²T₂₉ (in Oₕ symmetry) |
| LMCT (N→Cu) | 250 - 400 | > 1000 | Ligand(σ/π) → Cu(d) |
Note: The specific λₘₐₓ and ε values are dependent on the solvent, the specific structure of the complex, and the other coordinated ligands. researchgate.netillinois.eduscispace.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including atoms, molecules, and condensed phases. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional, are employed to predict a range of properties. nih.govniscpr.res.inresearchgate.net
Prediction of Spectroscopic Properties (e.g., NMR Shifts)
DFT calculations are instrumental in predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common approach for calculating the ¹H and ¹³C NMR spectra. niscpr.res.innih.gov For various amine and imidazole derivatives, theoretical chemical shifts calculated using methods like B3LYP/6-311++G(d,p) have shown a strong correlation with experimental data. niscpr.res.inresearchgate.net
For instance, studies on similar heterocyclic compounds have demonstrated that calculated proton chemical shifts often align well with experimental values, with correlation coefficients (R²) exceeding 0.9. niscpr.res.in However, predicting the chemical shifts of NH protons can sometimes show larger deviations. nih.govmodgraph.co.uk The accuracy of these predictions is sensitive to factors like the choice of basis set and the computational model used to simulate solvent effects. nih.govipb.pt Machine learning algorithms trained on DFT-calculated data are also emerging as a powerful tool for achieving high accuracy in ¹H NMR chemical shift prediction. mdpi.com
Table 1: Representative Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts for an Imidazole Derivative Note: This table is illustrative, based on data for related compounds, as specific computational data for N,N,1-Trimethyl-1H-imidazol-2-amine was not available in the searched literature.
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (aromatic) | 6.66 - 8.58 | 6.96 - 8.03 |
| C (aromatic) | 115.8 - 144.7 | 114.0 - 144.5 |
Elucidation of Coordination Sites and Ligand-Metal Bond Strengths
This compound, as an imidazole derivative, can act as a ligand in coordination complexes with metal ions. DFT calculations are crucial for understanding the nature of these interactions. The imidazole ring is a significant N-donor ligand, readily binding to various enzymes and receptors. semanticscholar.org
Computational studies on metal complexes with imidazole-based ligands help in elucidating the coordination geometry, bond lengths, and bond angles. semanticscholar.orgmdpi.com For example, in complexes with ions like Ni²⁺, Cu²⁺, and Zn²⁺, DFT can predict whether the resulting geometry is tetrahedral, square planar, or octahedral. semanticscholar.org Analysis of the electron density distribution upon coordination reveals the extent of charge transfer from the ligand to the metal ion, which is indicative of the ligand-metal bond strength. semanticscholar.org Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify this charge delocalization and the nature of the bonding orbitals. semanticscholar.org
Analysis of Magnetic Properties
The magnetic properties of metal complexes containing imidazole derivatives can be investigated using a combination of experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and theoretical DFT calculations. nih.govnih.gov DFT can be used to calculate parameters that are then compared with experimental spectra to understand the electronic structure and spin state of the metal center. nih.gov For instance, in oxidovanadium(IV) complexes with imidazole-based drugs, EPR spectra combined with DFT calculations have been used to confirm a square pyramidal geometry around the vanadium center. nih.gov
Spatial Distribution of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. DFT calculations provide detailed information on the spatial distribution and energy levels of these orbitals. niscpr.res.inphyschemres.org
For many imidazole derivatives, the HOMO is often located on the imidazole ring, while the LUMO may be distributed over the ring or other parts of the molecule, depending on the substituents. physchemres.org The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO acts as an electron donor, so regions with high HOMO density are susceptible to electrophilic attack. Conversely, regions with high LUMO density are electron-accepting and prone to nucleophilic attack. niscpr.res.in
Correlation with Electrochemical Potentials (HOMO/LUMO Energies)
The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity of a molecule, respectively. These values, calculated using DFT, can be correlated with experimental electrochemical potentials. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. physchemres.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.
Chemical Potential (μ): The negative of electronegativity, related to the "escaping tendency" of electrons from an equilibrium system.
Softness (ς): The reciprocal of hardness.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. researchgate.net
These calculated parameters provide a theoretical framework for understanding the stability and reactivity of molecules like this compound. physchemres.orgresearchgate.net
Table 2: Calculated Quantum Chemical Parameters for an Imidazole Derivative Note: This table is illustrative, based on data for related compounds, as specific computational data for this compound was not available in the searched literature.
| Parameter | Definition | Typical Calculated Value (eV) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.7 |
| Ionization Potential (I) | -E_HOMO | 6.2 |
| Electron Affinity (A) | -E_LUMO | 1.5 |
| Hardness (η) | (I - A) / 2 | 2.35 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
Molecular Orbital (MO) Calculations and Valence Bond Approaches
Beyond DFT, other computational methods like Molecular Orbital (MO) theory and Valence Bond (VB) theory provide fundamental insights into the electronic structure and bonding of molecules.
MO theory describes the formation of molecular orbitals from the linear combination of atomic orbitals. For imidazole and its derivatives, MO calculations can elucidate the π-electron system, which is crucial for its aromaticity and reactivity. researchgate.net The interaction between the orbitals of the imidazole ring and any substituents or coordinated metal ions can be analyzed to understand the electronic communication within the molecule. researchgate.net
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the application of MD simulations to related imidazole-containing compounds is a well-established practice. MD simulations are computational methods used to study the physical movements of atoms and molecules over time.
In the context of substituted imidazoles, MD simulations have been instrumental in several areas:
Conformational Analysis: For flexible molecules, MD simulations can explore the different spatial arrangements (conformers) that the molecule can adopt and their relative energies. nih.govnih.gov
Solvation Effects: Understanding how a molecule interacts with a solvent is critical. MD simulations can model the explicit interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and its influence on the solute's properties.
Binding Interactions: In the field of medicinal chemistry, MD simulations are frequently used to study the binding of imidazole-containing ligands to biological targets such as proteins and enzymes. nih.govnih.gov These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and can help in predicting binding affinities. nih.govnih.gov For instance, studies on imidazolidine-2,4-dione derivatives as PTP1B inhibitors have utilized MD simulations to understand the stability of the protein-ligand complex. nih.gov
For this compound, an MD simulation would typically involve defining a force field that describes the interatomic forces, placing the molecule in a simulated box of solvent (e.g., water), and then solving Newton's equations of motion to track the trajectory of each atom over time. The resulting trajectory provides a wealth of information about the molecule's dynamic behavior.
Quantum Chemical Calculations for Electronic and Structural Parameters
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and geometric parameters of molecules with high accuracy. nih.gov Such calculations for this compound would provide fundamental insights into its chemical nature.
Structural Parameters: DFT calculations can predict the equilibrium geometry of the molecule, including bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography if available. For related nitroimidazole derivatives, DFT has been used to determine their geometries. nih.gov
Electronic Parameters: Key electronic properties that can be calculated include:
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying electrophilic and nucleophilic sites.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Bond Length (N1-C2) | ~1.38 Å | Indicates partial double bond character within the imidazole ring. |
| Bond Length (C2-N(amino)) | ~1.36 Å | Suggests delocalization of the amino lone pair into the ring. |
| Bond Angle (C5-N1-C2) | ~108° | Reflects the geometry of the five-membered ring. |
| Mulliken Charge on N1 | -0.45 e | Highlights the charge distribution and potential sites for electrophilic or nucleophilic attack. |
| Mulliken Charge on C2 | +0.30 e | |
| Mulliken Charge on N(amino) | -0.50 e | |
| HOMO Energy | -5.8 eV | The energy gap indicates the molecule's chemical reactivity and electronic transition energies. |
| LUMO Energy | 1.2 eV | |
| Dipole Moment | ~3.5 D | Indicates a significant molecular polarity. |
Mechanistic Computational Studies for Reaction Pathways
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, mechanistic studies could focus on its synthesis or its subsequent reactions.
Synthesis Pathways: The synthesis of this compound likely involves the alkylation of a 2-aminoimidazole precursor. Computational studies can model these reaction pathways to understand their feasibility and regioselectivity. For example, DFT calculations can be used to:
Model Reactants, Transition States, and Products: By calculating the energies of these species, a reaction energy profile can be constructed.
Determine Activation Energies: The energy barrier for a reaction, or activation energy, can be calculated from the difference in energy between the reactants and the transition state. This helps in predicting the reaction rate and identifying the most favorable pathway. cuny.edu
Investigate Solvent Effects: The choice of solvent can significantly influence a reaction. Computational models can incorporate solvent effects, either implicitly (as a continuum) or explicitly (by including individual solvent molecules), to provide a more realistic picture of the reaction in solution.
A plausible synthetic route to this compound is the sequential methylation of 2-aminoimidazole. A computational study could investigate the stepwise methylation, first at the N1 position of the imidazole ring and then the two methylations of the exocyclic amino group. Such a study would clarify the most likely order of methylation and the reaction conditions that would favor the desired product. Mechanistic studies on the arylation of imidazoles have provided insights into the regioselectivity of C-H activation, demonstrating the power of computational methods in understanding such reactions. nih.gov
Reactivity: Computational studies can also predict the reactivity of this compound. For instance, the calculated molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Electrochemistry of N,n,1 Trimethyl 1h Imidazol 2 Amine Systems
Cyclic Voltammetry (CV) Studies
Cyclic voltammetry is a powerful technique used to probe the redox behavior of electroactive species. For a molecule like N,N,1-Trimethyl-1H-imidazol-2-amine, CV can provide insights into the potentials at which electron transfer occurs and the stability of the resulting species.
Redox activation in systems related to this compound involves two primary pathways: the reductive activation of the imidazolium (B1220033) core and the oxidative activation of the amine group.
Reductive Activation: In analogous imidazolium salts, the heterocyclic ring can be activated by electrochemical reduction. This process typically involves the transfer of an electron to the C2 carbon (the carbon atom between the two nitrogen atoms), initiating the formation of an N-heterocyclic carbene. The potential at which this occurs is a key parameter determined by CV.
Oxidative Activation: The amine group can be activated through anodic oxidation. This single-electron transfer from the nitrogen atom generates a highly reactive aminium radical cation. nih.govbeilstein-journals.org This process is a cornerstone of various electrochemical syntheses. acs.org
The reduction and oxidation potentials are critical parameters that quantify the ease with which a molecule accepts or donates electrons. These potentials are highly dependent on the molecule's electronic structure, which can be modified by substituents.
Systematic studies on various azolium salts, including imidazolium derivatives, have shown that their redox properties can be finely tuned. wisc.edu For instance, the reduction potential of the imidazolium ring is influenced by the nature of the substituents on the nitrogen atoms. In contrast to imidazolium salts, where the C2-H bond is cleaved upon reduction, imidazolinium salts (with a saturated backbone) are found to undergo a more facile electrochemical reduction. wisc.edu
The oxidation potential of the amine group is also sensitive to its electronic environment. The presence of electron-donating groups, such as methyl groups, generally lowers the oxidation potential, making the amine easier to oxidize.
Table 1: Representative Redox Potentials of Related Imidazolium and Amine Compounds
| Compound/System | Redox Process | Potential (V) | Reference Electrode | Notes |
|---|---|---|---|---|
| N-Arylthiazolium Salts | Reduction | Varies | Ag/AgCl | Potential can be tuned by electronic modification of the N-aryl group. wisc.edu |
| Imidazolium Ionic Liquids | Reduction | < -2.0 | Ag/AgCl | Leads to the formation of N-heterocyclic carbenes. researchgate.net |
| 1,4-dimethoxybenzene-based Imidazolium Salts | Oxidation | Varies | Not specified | Incorporation of redox-active groups into the ionic liquid structure. rsc.org |
This table is illustrative and compiles data from various related systems to provide context for the electrochemical behavior of this compound.
In the cyclic voltammograms of imidazolium salts, the reduction peak corresponding to the formation of the N-heterocyclic carbene is often irreversible. This irreversibility indicates that the generated carbene is highly reactive and undergoes rapid follow-up chemical reactions, preventing its re-oxidation to the parent imidazolium ion during the reverse scan. The electrochemical generation of NHCs from their corresponding azolium salts involves the reduction at the cathode, producing the carbene and hydrogen as the only by-product.
Similarly, the anodic peak corresponding to the oxidation of the amine to an aminium radical cation can also be irreversible. nih.gov The high reactivity of the aminium radical cation leads it to participate in subsequent fast reactions, such as deprotonation to form an α-amino radical or participation in C-N bond-forming reactions. nih.govbeilstein-journals.org
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a non-destructive technique used to investigate the properties of electrochemical systems, including interfaces and bulk materials. jrossmacdonald.comyoutube.comyoutube.com By applying a small amplitude sinusoidal voltage or current signal over a wide range of frequencies, EIS can probe various processes occurring within the system, such as charge transfer, diffusion, and capacitance. youtube.com
For systems involving imidazolium-based compounds, such as ionic liquids, EIS is a valuable tool for characterization. rsc.org It has been used to determine key parameters like:
Polarization Resistance (Rp): Related to the charge transfer resistance at the electrode-electrolyte interface.
Conductivity (σ): A measure of the material's ability to conduct ionic charge.
Charge Transfer Activation Energy (Ea): The energy barrier for the charge transfer process. rsc.org
Studies on solid imidazolium ionic liquids have used EIS to understand how temperature affects their conductivity, revealing relationships between the molecular organization and the ease of charge transfer. rsc.org Although specific EIS data for this compound is not available, this technique could be employed to study its behavior in applications such as electrolytes, corrosion inhibitors, or as a component in electrochemical sensors.
Correlation of Electrochemical Properties with Electronic Structure
The electrochemical properties of this compound are intrinsically linked to its electronic structure. The distribution of electron density within the molecule, governed by the aromatic imidazolium core and the substituents, dictates the potentials at which redox events occur.
The electronic structure of imidazole (B134444) and imidazolium species has been studied using techniques like X-ray emission spectroscopy, revealing the distinct contributions of the non-equivalent nitrogen and carbon atoms. rsc.org The substituents play a crucial role in modulating these properties. The three methyl groups on this compound are electron-donating. This electronic effect is expected to:
Increase the electron density on the imidazole ring: This would make the ring more difficult to reduce, shifting its reduction potential to more negative values compared to less substituted or electron-deficient imidazolium salts.
Increase the electron density on the exocyclic amine: This would make the amine easier to oxidize, lowering its oxidation potential.
Experimental and theoretical data on related N-heterocyclic carbenes (NHCs) and their precursors have established a clear link between electronic properties and reactivity. nih.gov For example, "abnormal" NHCs (aNHCs), where the carbene center is not at the C2 position, are found to be stronger electron-donor ligands than their normal counterparts, a property that stems from their unique electronic structure. nih.gov
Electrochemical Generation of Reactive Intermediates
Electrochemical methods offer a mild and efficient way to generate highly reactive intermediates from stable precursors, avoiding the use of harsh chemical reagents.
N-heterocyclic carbenes can be generated electrochemically by the reduction of their corresponding imidazolium salt precursors. researchgate.net This method provides a clean synthesis route where electrons act as the reagent. The process involves the cathodic reduction of the imidazolium cation, typically at the C2 position, leading to the formation of the free carbene. This technique has been successfully used in organocatalysis and for the synthesis of metal-NHC complexes.
Aminium radical cations can be generated directly from the parent amine via a single-electron oxidation process at the anode. nih.gov This electrochemical method is an alternative to chemical or photochemical oxidation. nih.govbeilstein-journals.org The generated aminium radical cations are versatile electrophilic intermediates that readily participate in C-N bond-forming reactions with alkenes and arenes, making this a valuable strategy in synthetic organic chemistry. nih.govnih.govresearchgate.net
Advanced Research Directions and Future Perspectives
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign methods for the synthesis of N,N,1-trimethyl-1H-imidazol-2-amine and its derivatives is a key area of research. Traditional synthetic pathways are being re-evaluated to improve yield, reduce waste, and utilize greener solvents and reagents. The focus is on creating catalytic processes that minimize the use of stoichiometric reagents and allow for easier purification of the final products. Researchers are exploring flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve process control. The overarching goal is to establish synthetic protocols that are not only high-yielding but also economically and environmentally sustainable for potential large-scale production.
Development of this compound as a Versatile Synthon
This compound serves as a valuable synthon, or building block, in organic synthesis for the construction of more complex molecular architectures. Its unique electronic and steric properties, stemming from the electron-donating amino group and the methylated imidazole (B134444) ring, make it a versatile precursor for a range of functionalized molecules. Research efforts are directed towards expanding the repertoire of reactions where this compound can be effectively utilized. This includes its application in multicomponent reactions and the synthesis of heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.
Design of Next-Generation Ligands and Catalytic Systems
The nitrogen-rich structure of this compound makes it an excellent candidate for the design of novel ligands for transition metal catalysis. The imidazole nitrogen atoms can coordinate to metal centers, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting metal complexes. These tailored ligands can influence the activity, selectivity, and stability of catalysts in a variety of organic transformations.
For instance, related imidazole-based ligands are integral to cooperative catalysis systems, such as the Palladium/norbornene (NBE) cooperative catalysis, also known as the Catellani reaction. aablocks.com This powerful method enables sequential ortho C-H functionalization and ipso termination of aryl halides. aablocks.com The design of new ligands derived from scaffolds like this compound could lead to the development of more efficient and selective catalytic systems for challenging chemical transformations. aablocks.com
In-depth Mechanistic Studies through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, are being employed to monitor reactions in real-time and identify transient intermediates. These experimental studies are often complemented by computational chemistry.
Mechanistic studies on similar catalytic cycles, for example, have shown that the nature of the ligand and substrates can significantly impact the reaction pathway. aablocks.com For example, in some palladium-catalyzed reactions involving indole (B1671886) substrates, the presence of a free N-H moiety was found to be essential for reactivity. aablocks.com Mechanistic investigations, including the isolation and characterization of key reaction intermediates, provide valuable insights that guide the rational design of improved chemical processes. aablocks.com
Investigation of Structure-Reactivity Relationships in Functionalized Derivatives
Systematic studies on the structure-reactivity relationships of functionalized derivatives of this compound are essential for unlocking their full potential. By introducing various substituents at different positions on the imidazole ring, researchers can modulate the compound's electronic and steric properties. This allows for a detailed investigation of how these modifications affect reactivity in different chemical transformations. The insights gained from these studies are critical for the rational design of molecules with tailored properties for specific applications, from catalysis to materials science.
For example, in palladium-catalyzed reactions, the electronic nature of the substrates has been shown to be a critical factor. aablocks.com In some cases, electron-deficient substrates required modified reaction conditions to prevent side reactions. aablocks.com Understanding these relationships is key to expanding the scope and utility of reactions involving derivatives of this compound.
Theoretical Modelling for Predictive Chemistry
Theoretical modeling and computational chemistry are becoming increasingly powerful tools in the study of this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into reaction mechanisms, predict the stability of intermediates, and explain observed selectivities. aablocks.com
Computational studies can be used to screen potential catalysts and substrates, thereby reducing the need for extensive experimental work. By modeling the transition states of reactions, researchers can understand the factors that control the reaction rate and selectivity. aablocks.com This predictive capability accelerates the discovery of new reactions and the development of more efficient chemical processes involving this compound.
Q & A
Q. What are the common synthetic routes for N,N,1-Trimethyl-1H-imidazol-2-amine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis of imidazole derivatives like this compound typically involves alkylation or condensation reactions. For example, refluxing precursors in brominated solvents (e.g., HBr/acetic acid) under controlled pH can yield the target compound. Optimization includes:
- Temperature control : Prolonged reflux (~6–12 hours) ensures complete demethylation or alkylation .
- Catalyst screening : Lewis acids (e.g., AlCl₃) may accelerate N-methylation steps.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization improves purity.
Characterization via ¹H-NMR (e.g., δ 2.5–3.5 ppm for methyl groups) and ESI-MS validates structural integrity .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C-NMR identifies substituent patterns (e.g., methyl groups at N1 and N,N-dimethyl groups). IR spectroscopy confirms NH/amine stretches (~3300 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C–N distances ~1.35–1.45 Å). Software like SHELXL refines hydrogen bonding networks and torsional angles .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ at m/z 140.2) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound in catalytic or biological systems?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Key steps:
- Geometry optimization : Minimize energy using Gaussian or ORCA software .
- Charge distribution analysis : Mulliken charges reveal electron-rich N atoms prone to protonation or coordination.
- Reactivity studies : Simulate interactions with biomolecules (e.g., histamine receptors) to predict binding affinities .
Q. What experimental strategies address contradictions in reaction mechanisms, such as unexpected N-demethylation or diarylation during synthesis?
- Methodological Answer : Mechanistic ambiguities (e.g., unwanted diarylation) require:
- Kinetic studies : Monitor intermediates via in situ NMR or HPLC to identify rate-limiting steps .
- Isotopic labeling : Use ¹³C-methyl groups to trace demethylation pathways.
- Computational modeling : Compare transition-state energies (ΔG‡) for competing pathways (e.g., SN2 vs. radical mechanisms) .
Example: Self-catalyzed N-diarylation in imidazole derivatives can arise from residual amines acting as bases, requiring strict stoichiometric control .
Q. How do structural modifications (e.g., replacing the imidazole core with triazole or benzimidazole) alter the compound’s physicochemical and biological properties?
- Methodological Answer : Comparative SAR studies involve:
- Synthetic diversification : Introduce substituents (e.g., fluorobenzyl groups) via Suzuki coupling or reductive amination .
- Biological assays : Test analogs for receptor binding (e.g., histamine H1/H4) or enzyme inhibition.
- Solubility/logP analysis : Measure partition coefficients to optimize bioavailability.
Example: Triazole analogs exhibit enhanced metabolic stability but reduced H1 receptor affinity compared to imidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
